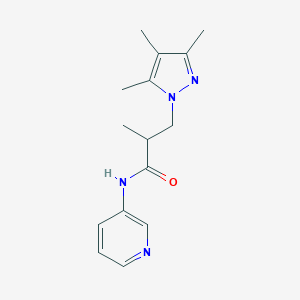![molecular formula C21H27N3O3 B279210 N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. It is commonly referred to as "DIBO" and is a derivative of benzamide.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide varies depending on the specific research application. As an inhibitor of protein-protein interactions, it likely binds to specific sites on proteins involved in cancer cell proliferation and metastasis, preventing them from interacting with other proteins and inhibiting their function. As an inhibitor of acetylcholinesterase, it likely binds to the enzyme's active site, preventing it from breaking down acetylcholine and increasing its levels in the brain. As a ligand for imaging amyloid plaques, it likely binds specifically to the plaques, allowing them to be visualized using imaging techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide vary depending on the specific research application. As an inhibitor of protein-protein interactions, it may inhibit cancer cell proliferation and metastasis. As an inhibitor of acetylcholinesterase, it may increase acetylcholine levels in the brain, potentially improving cognitive function. As a ligand for imaging amyloid plaques, it may allow for the visualization of these plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in lab experiments is its potential specificity for certain proteins or enzymes, allowing for targeted inhibition or imaging. However, one limitation is that it may have off-target effects or interact with other proteins or enzymes, leading to unintended consequences.
将来の方向性
There are several future directions for the use of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in scientific research. It may continue to be studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It may also be studied as a potential treatment for Alzheimer's disease, either as an inhibitor of acetylcholinesterase or as a ligand for imaging amyloid plaques. Additionally, it may be studied for its potential use in other research applications, such as in the development of new drugs or imaging agents.
合成法
The synthesis of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to produce 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with N,N-dimethylethylenediamine to produce N-[2-(dimethylamino)ethyl]-3,5-dimethylphenylcarbamate. Finally, this compound is reacted with benzoyl chloride to produce N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, it has been studied as a potential ligand for imaging amyloid plaques in Alzheimer's disease.
特性
製品名 |
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide |
|---|---|
分子式 |
C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H27N3O3/c1-15-11-16(2)13-17(12-15)27-14-20(25)23-19-8-6-5-7-18(19)21(26)22-9-10-24(3)4/h5-8,11-13H,9-10,14H2,1-4H3,(H,22,26)(H,23,25) |
InChIキー |
XNMSSRLHCVWVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)